molecular formula C19H22N6O2S B2579544 1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone CAS No. 863460-68-8

1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone

Cat. No. B2579544
CAS RN: 863460-68-8
M. Wt: 398.49
InChI Key: FCYBTJLREPNZIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This process results in the formation of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .

Scientific Research Applications

Chemistry and Reactivity

Research on compounds structurally related to 1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone has focused on their synthesis, chemical reactivity, and potential applications in various fields. For example, the study by Albert and Pendergast (1972) explored nucleophilic addition reactions of v-triazolo[4,5-d]pyrimidines (8-azapurines), revealing insights into their chemical behavior and synthetic versatility (Albert & Pendergast, 1972). This foundational work underpins the development of compounds with similar triazolo[4,5-d]pyrimidin-7-yl cores, suggesting potential pathways for the synthesis and modification of this compound.

Biological Activity

Further research has explored the biological activity of compounds with related structures, indicating a broad spectrum of potential applications. The work by Wang et al. (2006) on the design, synthesis, and biological evaluation of novel tetrahydro-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, highlights the potential for discovering herbicidal activities and other agricultural applications (Wang et al., 2006). This suggests that derivatives of this compound might also exhibit useful biological activities.

Antimicrobial Properties

Compounds like this compound could potentially display antimicrobial properties, as indicated by the synthesis and characterization of related azepine derivatives with in vitro antibacterial and antifungal activity (Panwar & Singh, 2011). This line of research is crucial for the development of new antimicrobial agents, given the rising concern over antibiotic resistance.

Potential for Drug Discovery

The broader chemical space around triazolo[4,5-d]pyrimidines and related structures offers promising avenues for drug discovery and development. For instance, modifications of the core structure have been investigated for their potential as kinase inhibitors, with implications for cancer therapy and other disease treatments (Shaaban et al., 2011). This suggests that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutic agents.

Mechanism of Action

While the mechanism of action for “1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone” is not explicitly mentioned, related compounds have shown antimicrobial activity . These compounds have been synthesized as potential CDK2 inhibitors, which could make them relevant for cancer treatment .

Future Directions

The future directions for research on “1-(Azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone” and related compounds could involve further exploration of their potential as CDK2 inhibitors . This could have implications for cancer treatment, given that CDK2 inhibition is an appealing target for selectively targeting tumor cells .

properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-27-15-8-6-14(7-9-15)25-18-17(22-23-25)19(21-13-20-18)28-12-16(26)24-10-4-2-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBTJLREPNZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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